molecular formula C19H19BrN2O3 B297674 N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B297674
M. Wt: 403.3 g/mol
InChI Key: IBYVIGBBMQKPDI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that belongs to the pyrrolidine class of compounds. It is commonly referred to as Br-PEP, and it has been the subject of extensive research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

Br-PEP exerts its inhibitory activity against enzymes by binding to the active site of the enzyme and preventing the substrate from binding. It has been shown to exhibit a mixed-type inhibition mechanism against acetylcholinesterase and butyrylcholinesterase, while exhibiting a non-competitive inhibition mechanism against monoamine oxidase. The antiproliferative activity of Br-PEP is thought to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
Br-PEP has been shown to exhibit several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and mood. It has also been shown to exhibit anti-inflammatory activity, which can reduce the risk of chronic inflammation-related diseases such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Br-PEP has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent inhibitory activity against several enzymes and antiproliferative activity against several cancer cell lines. However, it also has several limitations. It is relatively unstable in solution and can degrade rapidly, which can affect its potency. It also exhibits poor solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for the research on Br-PEP. One potential direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Its ability to increase the levels of acetylcholine in the brain makes it a promising candidate for this application. Another potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Its antiproliferative activity against several cancer cell lines makes it a promising candidate for this application. Finally, further research is needed to investigate its potential as a lead compound for the development of new drugs with improved potency and selectivity.

Synthesis Methods

Br-PEP can be synthesized through a multi-step process that involves the reaction of 4-bromobenzaldehyde with 4-ethoxybenzylamine to form an imine intermediate. The imine intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with ethyl chloroformate to form the corresponding carbamate. Finally, the carbamate is cyclized using acetic anhydride to form Br-PEP.

Scientific Research Applications

Br-PEP has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been shown to exhibit antiproliferative activity against several cancer cell lines, including breast cancer, colon cancer, and lung cancer.

Properties

Molecular Formula

C19H19BrN2O3

Molecular Weight

403.3 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19BrN2O3/c1-2-25-17-9-7-16(8-10-17)22-12-13(11-18(22)23)19(24)21-15-5-3-14(20)4-6-15/h3-10,13H,2,11-12H2,1H3,(H,21,24)

InChI Key

IBYVIGBBMQKPDI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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